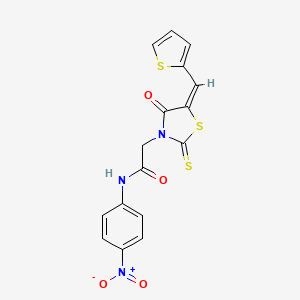
(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11N3O4S3 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is 405.46 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS.
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
- IC50 Values : Compounds similar to the target compound demonstrated IC50 values ranging from 0.31 µM to 9.9 µM against these cell lines, indicating potent activity against tumor growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies showing that thiazolidinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in inflammation .
Antioxidant Activity
Antioxidant assays have shown that compounds with a thiazolidine structure can effectively scavenge free radicals and reduce oxidative stress markers. For example:
- DPPH Assay : The compound exhibited significant radical scavenging activity with an EC50 value indicating effective antioxidant properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring or substituents on the phenyl groups can enhance potency and selectivity against target enzymes or receptors.
| Compound | Modification | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1 | Para-hydroxy group | 3.2 | Antitumor |
| 2 | Nitro substitution | 9.9 | Antitumor |
| 3 | Methyl group | 8.4 | Antitumor |
Case Studies
- Case Study 1 : A study evaluated a series of thiazolidinone derivatives for their cytotoxicity against various cancer cell lines, revealing that modifications significantly impacted their activity.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S3/c20-14(17-10-3-5-11(6-4-10)19(22)23)9-18-15(21)13(26-16(18)24)8-12-2-1-7-25-12/h1-8H,9H2,(H,17,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNUTRAEZNUYJV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













